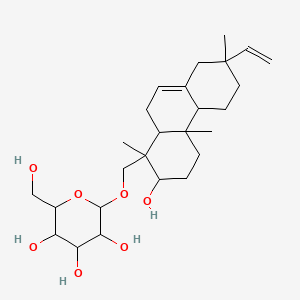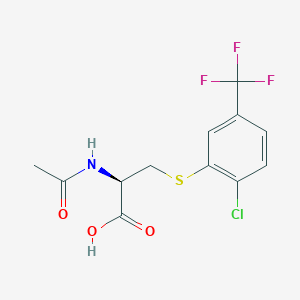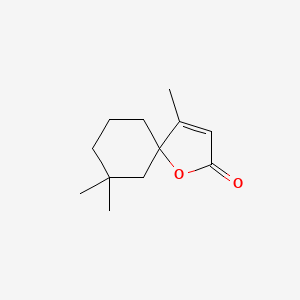
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol is a complex organic compound with a unique structure that combines biphenyl, triazole, and thiadiazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The synthesis begins with the preparation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Triazole Formation: The biphenyl derivative is then subjected to a cyclization reaction with hydrazine and a suitable aldehyde to form the triazole ring.
Thiadiazine Formation: The triazole intermediate is further reacted with a thiocarbonyl compound to form the thiadiazine ring.
Phenol Introduction: Finally, the phenol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole and thiadiazine rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole and thiadiazine derivatives.
Substitution: Various substituted phenol and biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and thiadiazine rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
- 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine,6-(1,1’-biphenyl)-4-yl-3-methyl-
Uniqueness
This compound is unique due to its specific combination of biphenyl, triazole, and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
77712-46-0 |
|---|---|
Molekularformel |
C22H16N4OS |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-[6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]phenol |
InChI |
InChI=1S/C22H16N4OS/c27-20-9-5-4-8-18(20)21-23-24-22-26(21)25-19(14-28-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,27H,14H2 |
InChI-Schlüssel |
VJEYWADLANULRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


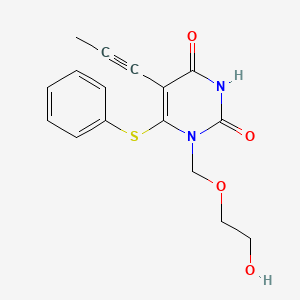
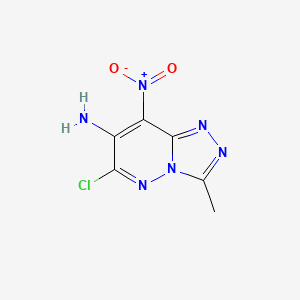
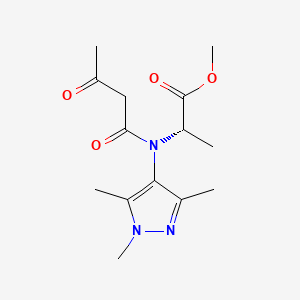
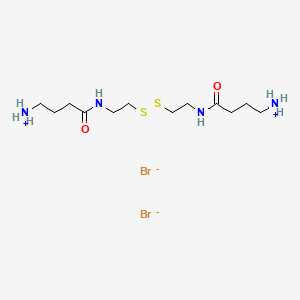
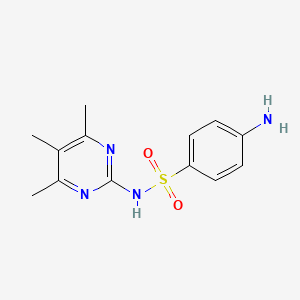
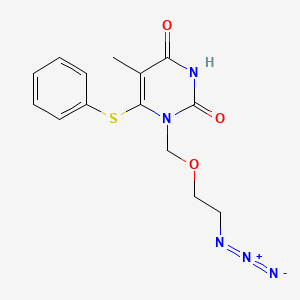

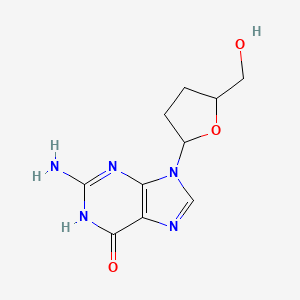
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
